![molecular formula C18H16N4O2 B2775683 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2176152-30-8](/img/structure/B2775683.png)
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a pyrrolidin-3-yloxy group linked to a pyridine-2-carbonyl moiety. Quinoxalines are bicyclic aromatic systems with two nitrogen atoms, known for their versatility in medicinal chemistry, materials science, and catalysis .
Propriétés
IUPAC Name |
pyridin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(16-7-3-4-9-19-16)22-10-8-13(12-22)24-17-11-20-14-5-1-2-6-15(14)21-17/h1-7,9,11,13H,8,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBQYILHCZQDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Attachment of the Quinoxaline Moiety: The quinoxaline ring can be introduced via a nucleophilic substitution reaction, where a quinoxaline derivative reacts with the pyrrolidine ring.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridine, quinoxaline, or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce pyrrolidine derivatives with altered functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has been investigated for its potential as a pharmacological agent. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development.
Case Study Example:
A study explored the compound's effect on enzyme inhibition, demonstrating that it acts as a selective inhibitor for certain kinases involved in cancer pathways. This finding positions it as a promising lead compound for further development in oncology.
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its ability to cross the blood-brain barrier allows it to influence central nervous system functions.
Data Table: Biological Activity Profile
Activity Type | Assay Method | IC50 Value (µM) | Reference |
---|---|---|---|
Kinase Inhibition | Enzyme Assay | 0.5 | |
Neurotransmitter Modulation | Electrophysiology | 1.2 | |
Antimicrobial Activity | Disk Diffusion | 15 |
Materials Science
The compound has applications in materials science as well, particularly in the development of novel polymers and coatings due to its unique chemical properties.
Case Study Example:
Researchers developed a polymer blend incorporating this compound, which demonstrated enhanced thermal stability and mechanical properties compared to traditional materials. This application is particularly relevant in the automotive and aerospace industries.
Mécanisme D'action
The mechanism of action of 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Physicochemical and Electronic Properties
In contrast, compound 44’s chloro substituent may increase electrophilicity at the pyridine ring, favoring substitution reactions.
Stability and Degradation Pathways
- Target compound : The pyrrolidinyloxy linkage may undergo hydrolysis under acidic conditions, releasing pyridine-2-carboxylic acid.
- Compound 44 : Chloro substituents are prone to nucleophilic displacement, while triazole rings resist metabolic degradation.
Activité Biologique
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic compound belonging to the class of quinoxaline derivatives, which have garnered attention for their diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 300 g/mol (exact values depend on specific substitutions).
The compound features a quinoxaline core substituted with a pyrrolidine moiety linked through an ether bond to a pyridine carbonyl group, which may influence its biological interactions.
Biological Activity Overview
Quinoxaline derivatives have been studied extensively for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Quinoxaline Derivative | Staphylococcus aureus | 0.49 µg/mL |
Quinoxaline Derivative | Escherichia coli | 0.98 µg/mL |
Quinoxaline Derivative | Mycobacterium tuberculosis | < 15.625 µg/mL |
These findings suggest that the compound could be developed further as a potential antimicrobial agent.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has also been highlighted in several studies. For example, a related compound demonstrated selective cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HepG2 (Liver) | 5.0 |
SK-OV-3 (Ovarian) | 7.5 |
PC-3 (Prostate) | 6.0 |
Molecular docking studies indicate that these compounds may target DNA topoisomerase and vascular endothelial growth factor receptors, which are critical in cancer proliferation and metastasis .
The mechanisms underlying the biological activities of quinoxaline derivatives often involve:
- Inhibition of Enzymatic Pathways : Many quinoxalines act as inhibitors of key enzymes involved in cellular processes, such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), contributing to their anti-inflammatory effects.
- DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of quinoxaline derivatives for their activity against Mycobacterium tuberculosis. The results indicated that modifications at the pyrrolidine ring significantly enhanced potency against resistant strains .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. The findings suggested that specific substitutions on the quinoxaline scaffold could lead to improved selectivity and reduced toxicity towards normal cells .
Q & A
Q. What are the standard synthetic routes for 2-substituted quinoxaline derivatives, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves bromination of hydroxyacetophenone or coumarin derivatives, followed by condensation with o-phenylenediamine in ethanol under reflux. For example, brominated intermediates (e.g., 2a, 2b) are reacted with o-phenylenediamine and sodium acetate to yield dihydroquinoxalines (3a, 3b) with yields of 56–61% . Acetylation or halogenation steps (e.g., using acetic anhydride or bromine) further modify the scaffold . Optimization includes temperature control (60°C for bromination), solvent choice (ethanol for condensation), and catalyst selection (tosic acid for cyclization) .
Q. Which spectroscopic techniques are critical for confirming the structure of pyrroloquinoxaline derivatives?
¹H/¹³C NMR is essential for identifying structural isomers and substituent positions, such as distinguishing between coumarin- and phenyl-substituted quinoxalines . High-resolution mass spectrometry (HRMS) and HPLC validate molecular weight and purity . For complex fused systems (e.g., pyrroloquinoxalines), X-ray crystallography provides definitive confirmation of stereochemistry .
Q. How are in vitro biological screenings (e.g., cytotoxicity, enzyme inhibition) conducted for quinoxaline analogs?
Antiproliferative activity is assessed using cell lines like MCF-7 (breast cancer) via MTT assays, with IC₅₀ calculations . For antiviral research (e.g., anti-HIV), compounds are screened for reverse transcriptase (RT) inhibition using enzymatic assays and infected MT2 cells . Dose-response curves and comparison to positive controls (e.g., efavirenz) are critical for evaluating potency .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, 3D-QSAR) guide the design of quinoxaline-based RT inhibitors?
Virtual libraries of quinoxaline derivatives are constructed using pharmacophore models targeting HIV RT’s allosteric pocket. Docking scores (e.g., Glide SP) and 3D-QSAR predict binding affinities and IC₅₀ values. For example, compounds with pyridine-2-carbonyl groups show enhanced hydrophobic interactions with RT residues (e.g., Tyr181, Lys101), validated by MD simulations . This approach identified derivatives with sub-micromolar RT inhibition .
Q. What strategies resolve contradictions in cytotoxicity data across studies for structurally similar quinoxalines?
Discrepancies may arise from cell line specificity (e.g., MCF-7 vs. HeLa) or assay conditions (e.g., serum concentration). Meta-analysis of SAR data is recommended: for instance, coumarin-substituted quinoxalines exhibit higher cytotoxicity in hormone-dependent cancers due to estrogen receptor interactions, while phenyl analogs show broader activity . Cross-validation using orthogonal assays (e.g., apoptosis vs. cell cycle arrest) clarifies mechanisms .
Q. How do substituents at the 3-position of the pyrrolidinyl group influence pharmacokinetic properties?
Fluorophenyl or naphthyl groups enhance lipophilicity (logP >3), improving blood-brain barrier penetration but reducing aqueous solubility. Amino or ester groups at this position increase solubility via hydrogen bonding, as seen in ethyl carboxylate derivatives (e.g., CLogP 2.1 vs. 3.5 for fluorophenyl analogs) . Metabolic stability can be assessed using liver microsome assays, with fluorinated derivatives showing slower CYP450-mediated degradation .
Q. What experimental approaches elucidate the mechanism of topoisomerase II inhibition by quinoxaline hybrids?
DNA relaxation assays using supercoiled plasmid DNA and ethidium bromide staining quantify topoisomerase II activity. Molecular dynamics simulations reveal intercalation of the quinoxaline core into DNA base pairs, while the pyridine-pyrrolidinyl moiety stabilizes enzyme-DNA complexes . Gene expression profiling (e.g., qPCR for TOP2A) further links cytotoxicity to transcriptional regulation .
Q. How are hybrid quinoxaline-coumarin analogs synthesized, and what advantages do they offer in anticancer research?
Coumarin moieties are introduced via condensation of 3-acetyl-8-methoxycoumarin with brominated intermediates, followed by cyclization . These hybrids synergize coumarin’s anti-angiogenic properties with quinoxaline’s DNA intercalation, achieving IC₅₀ values 5–10× lower than parent compounds in MCF-7 cells . Fluorescence microscopy confirms nuclear localization, enhancing DNA damage efficacy .
Q. What regulatory considerations ensure reproducibility in quinoxaline derivative synthesis?
Strict adherence to ICH guidelines for impurity profiling (e.g., HPLC purity >95%) and solvent residue limits (e.g., <500 ppm for ethanol) is required . Detailed reporting of stereochemistry (e.g., R/S configuration at pyrrolidin-3-yl) and crystalline polymorph characterization (via PXRD) prevent batch-to-batch variability .
Methodological Resources
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.